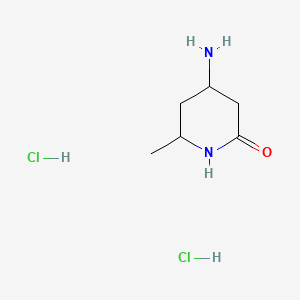
4-Amino-6-methylpiperidin-2-onedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-methylpiperidin-2-onedihydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is characterized by its unique structure, which includes an amino group and a piperidine ring, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methylpiperidin-2-onedihydrochloride typically involves the reductive amination of the corresponding ketone. The reaction conditions often include the use of ammonia and hydrogen in the presence of a suitable catalyst. The process can be summarized as follows: [ \text{OC(CH}_2\text{C(CH}_3\text{)}_2\text{)NH + NH}_3\text{ + H}_2 \rightarrow \text{H}_2\text{NCH(CH}_2\text{C(CH}_3\text{)}_2\text{)NH + H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of the starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-methylpiperidin-2-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, oxo derivatives, and fully reduced piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-methylpiperidin-2-onedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-6-methylpiperidin-2-onedihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-2,2,6,6-tetramethylpiperidine
- 2,2,6,6-Tetramethylpiperidine
- Pempidine
Comparison
4-Amino-6-methylpiperidin-2-onedihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-Amino-2,2,6,6-tetramethylpiperidine, it has a different methylation pattern, leading to variations in reactivity and biological activity. The presence of the 6-methyl group in this compound distinguishes it from other piperidine derivatives, making it a valuable compound for specialized applications.
Eigenschaften
Molekularformel |
C6H14Cl2N2O |
|---|---|
Molekulargewicht |
201.09 g/mol |
IUPAC-Name |
4-amino-6-methylpiperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-4-2-5(7)3-6(9)8-4;;/h4-5H,2-3,7H2,1H3,(H,8,9);2*1H |
InChI-Schlüssel |
UTGDHSQKVBPNON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(=O)N1)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B13570160.png)
![5-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B13570167.png)

![Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13570190.png)
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13570195.png)
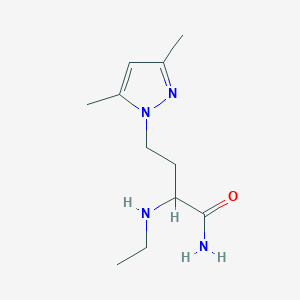
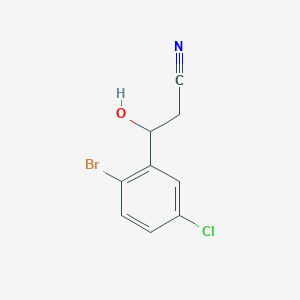

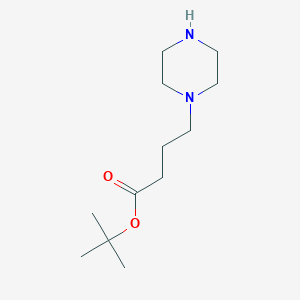
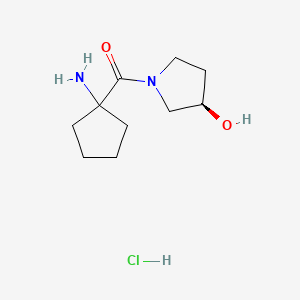

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid](/img/structure/B13570223.png)

![tert-butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13570251.png)
